molecular formula C23H28N2O4S B12710381 2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate CAS No. 85187-86-6

2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate

Cat. No.: B12710381
CAS No.: 85187-86-6
M. Wt: 428.5 g/mol
InChI Key: CLIVLYVWXQCUJV-UHFFFAOYSA-M
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Description

2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate is a complex organic compound that belongs to the class of indolium salts This compound is characterized by its unique structure, which includes a dihydroindole moiety and a trimethylindolium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases as catalysts and may involve high temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. The use of advanced purification techniques, such as chromatography and crystallization, is also common to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, from mild to harsh, depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indolium derivatives, while substitution reactions can produce a variety of functionalized indolium salts .

Scientific Research Applications

2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

85187-86-6

Molecular Formula

C23H28N2O4S

Molecular Weight

428.5 g/mol

IUPAC Name

methyl sulfate;(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole

InChI

InChI=1S/C22H25N2.CH4O4S/c1-16-15-17-9-5-7-11-19(17)24(16)14-13-21-22(2,3)18-10-6-8-12-20(18)23(21)4;1-5-6(2,3)4/h5-14,16H,15H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

CLIVLYVWXQCUJV-UHFFFAOYSA-M

Isomeric SMILES

CC1CC2=CC=CC=C2[N+]1=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C.COS(=O)(=O)[O-]

Canonical SMILES

CC1CC2=CC=CC=C2[N+]1=CC=C3C(C4=CC=CC=C4N3C)(C)C.COS(=O)(=O)[O-]

Origin of Product

United States

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